4-chloro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
4-Chloro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, also known as CMT-1, is an organoboron compound that has been the subject of numerous scientific studies due to its potential applications in the fields of organic synthesis and medicinal chemistry. CMT-1 is a versatile building block for the synthesis of a wide range of compounds, and it has been used in a number of medicinal and biochemical studies.
Scientific Research Applications
Overview
4-Chloro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a cornerstone in the synthesis and application of heterocyclic compounds, which are crucial in various scientific research fields including medicinal chemistry, organic synthesis, and the development of materials with unique properties. The following sections highlight its applications in scientific research, excluding drug usage, dosage, and side effects as per the requirements.
Synthesis of Heterocyclic Compounds
4-Chloro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is instrumental in the synthesis of a broad array of heterocyclic compounds. These compounds have applications ranging from medicinal chemistry to materials science. The unique reactivity of pyrazole derivatives allows for mild reaction conditions, leading to the generation of versatile products from a wide range of precursors. This reactivity paves the way for innovative transformations and the creation of compounds with potential pharmaceutical and agrochemical applications (Gomaa & Ali, 2020).
Development of Anti-Viral and Anti-Inflammatory Therapeutics
The pyrazole scaffold, including its chloro-methyl-dioxaborolan-yl derivatives, has shown significant promise in the development of anti-viral and anti-inflammatory therapeutics. These compounds have been identified as potential leads for the creation of novel therapeutic agents targeting various diseases. The structural flexibility of pyrazoles allows for the synthesis of molecules with a wide range of biological activities, enabling researchers to design potent anti-inflammatory and antiviral drugs (Karati et al., 2022).
Anticancer Agent Development
Methyl-substituted pyrazoles, a category to which 4-chloro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole belongs, have been extensively researched for their anticancer properties. These compounds exhibit a wide spectrum of biological activities and have been the focus of numerous studies aiming to develop new leads with high efficacy against various cancer types. The synthesis and bioevaluation of these derivatives are crucial steps in the discovery of new anticancer agents, highlighting the importance of methyl-substituted pyrazoles in medicinal chemistry (Sharma et al., 2021).
properties
IUPAC Name |
4-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BClN2O2/c1-9(2)10(3,4)16-11(15-9)8-7(12)6-13-14(8)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGNCZDZKPUJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
1430057-83-2 | |
Record name | 4-chloro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.